REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:21][CH:20](I)[CH2:19][C:9]21[CH2:18][CH2:17][C:12]1([O:16][CH2:15][CH2:14][O:13]1)[CH2:11][CH2:10]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O1C2(CCC(=O)CC2)OCC1>CO.[OH-].[OH-].[Pd+2]>[CH2:1]([N:8]1[CH2:21][CH2:20][CH2:19][C:9]21[CH2:18][CH2:17][C:12]1([O:16][CH2:15][CH2:14][O:13]1)[CH2:11][CH2:10]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
669 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2(CCC3(OCCO3)CC2)CC(C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2(CCC3(OCCO3)CC2)CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |